2-pyridazin-3-yl-2H-pyrazol-3-ylamine
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Overview
Description
2-Pyridazin-3-yl-2H-pyrazol-3-ylamine is a heterocyclic compound that features both pyridazine and pyrazole rings. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities. The presence of nitrogen atoms in both rings contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-pyridazin-3-yl-2H-pyrazol-3-ylamine typically involves the cyclization of appropriate precursors. One common method includes the reaction of hydrazine derivatives with diketones or ketoesters, followed by cyclization to form the pyrazole ring. Subsequent reactions with appropriate reagents can introduce the pyridazine ring.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, optimizing reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at various positions on the rings, facilitated by reagents like halides or sulfonates.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halides, sulfonates.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s pharmacological properties.
Scientific Research Applications
2-Pyridazin-3-yl-2H-pyrazol-3-ylamine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-pyridazin-3-yl-2H-pyrazol-3-ylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s nitrogen atoms can form hydrogen bonds and coordinate with metal ions, influencing biological pathways. Its effects may include inhibition of enzyme activity or modulation of receptor signaling, leading to therapeutic outcomes.
Comparison with Similar Compounds
Pyridazine Derivatives: Compounds like pyridazinone and pyridazine-based drugs share structural similarities and pharmacological activities.
Pyrazole Derivatives: Pyrazole-based compounds, such as certain anti-inflammatory drugs, exhibit similar reactivity and biological effects.
Uniqueness: 2-Pyridazin-3-yl-2H-pyrazol-3-ylamine is unique due to the combination of pyridazine and pyrazole rings, which confer distinct chemical properties and potential for diverse pharmacological activities. This dual-ring structure allows for versatile functionalization and interaction with various biological targets, making it a valuable compound in medicinal chemistry.
Properties
IUPAC Name |
2-pyridazin-3-ylpyrazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N5/c8-6-3-5-10-12(6)7-2-1-4-9-11-7/h1-5H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVQYQWBHUZRVFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1)N2C(=CC=N2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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